N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide is an organic compound that belongs to the class of furamides This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2-methyl-5-phenyl-3-furoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-2-methyl-5-phenyl-3-furamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-methyl-5-phenyl-tetrahydrofuranamide.
Substitution: Formation of N-(4-halophenyl)-2-methyl-5-phenyl-3-furamide.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide: shares similarities with other furamide derivatives such as N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-thiopheneamide and N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-pyrroleamide.
This compound: is also related to compounds like N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-pyridineamide and N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-pyrazoleamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the furan ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNAOUMPMXYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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